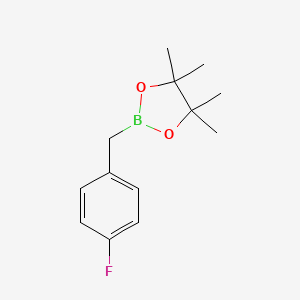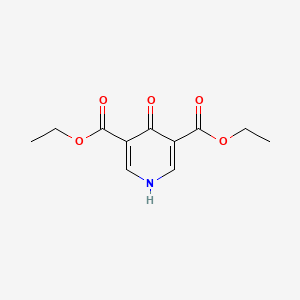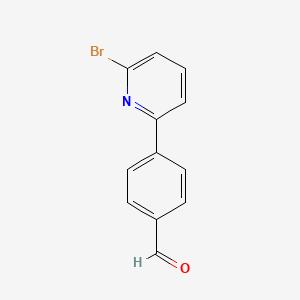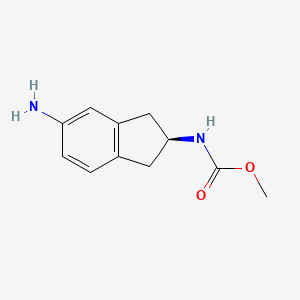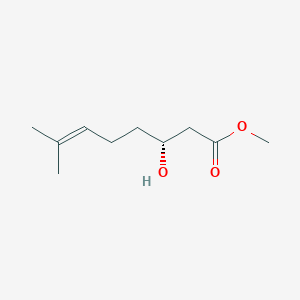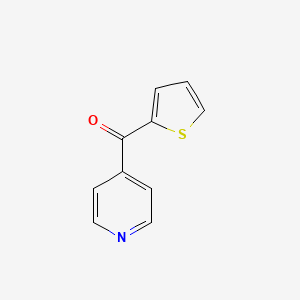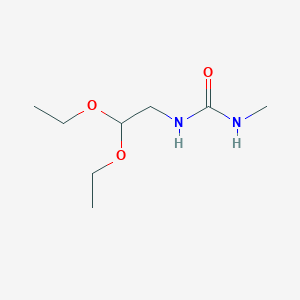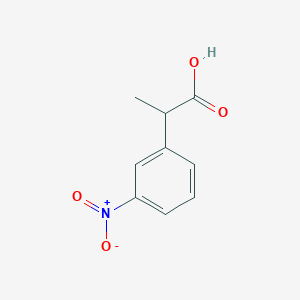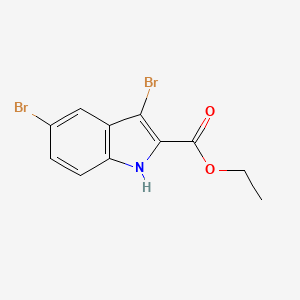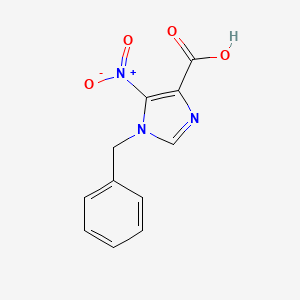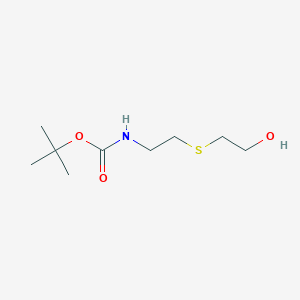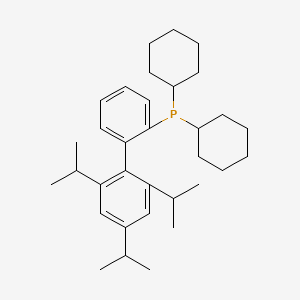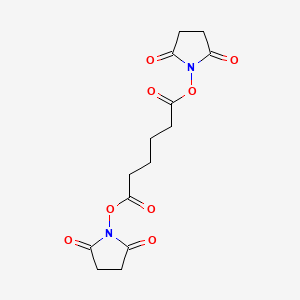
Di(N-succinimidyl) adipate
Overview
Description
Di(N-succinimidyl) adipate is a PROTAC linker composed of alkyl chains . It contains two NHS ester groups which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
Di(N-succinimidyl) adipate can be used to synthesize a range of PROTACs . The conjugation between the primary amine group of the ABA molecule and lysine residues on BSA was performed with an adipate-based strategy to afford the synthetic neoprotein .Molecular Structure Analysis
The molecular formula of Di(N-succinimidyl) adipate is C14H16N2O8 . Its molecular weight is 340.29 . The InChI Key is LZZXZDMVRZJZST-UHFFFAOYSA-N .Chemical Reactions Analysis
Di(N-succinimidyl) adipate contains two NHS ester groups which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
Di(N-succinimidyl) adipate has a molecular weight of 340.29 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Protein Thiolation and Protein-Protein Conjugation
Di(N-succinimidyl) adipate has been utilized in protein thiolation and reversible protein-protein conjugation. A study by Carlsson, Drevin, and Axén (1978) demonstrated its use in introducing thiol groups into proteins like ribonuclease, gamma-globulin, alpha-amylase, and horseradish peroxidase. This reagent was also employed for preparing protein-protein conjugates through thiol-disulfide exchange reactions, proving its versatility in biochemical applications (Carlsson, Drevin, & Axén, 1978).
Cross-Linking in Biological Structures
Lomant and Fairbanks (1976) explored di(N-succinimidyl) adipate's use in chemical cross-linking for studying biological structures. Their work involved the acylation of accessible amino groups in hemoglobin, highlighting the reagent’s effectiveness in understanding protein interactions and structures (Lomant & Fairbanks, 1976).
Chromatin Structure Analysis
In the context of chromatin structure analysis, Lennard and Thomas (1985) employed di(N-succinimidyl) adipate for chemical cross-linking. This application provided insights into the arrangement of H5 molecules in chicken erythrocyte chromatin, both in extended and condensed states, contributing significantly to the understanding of chromatin dynamics (Lennard & Thomas, 1985).
Radiolabeling for Positron Emission Tomography
Kostikov et al. (2012) reported the synthesis of N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate, a prosthetic group for protein radiolabeling in positron emission tomography (PET), derived from di(N-succinimidyl) adipate. This advancement illustrated its significant role in medical imaging and diagnostics (Kostikov et al., 2012).
Organic-Inorganic Biocomposite Characterization
In material science, Li et al. (2018) highlighted the use of di(N-succinimidyl) adipate in characterizing organic-inorganic biocomposites. Their study on octacalcium phosphate composites with metabolic di-acids like succinate and adipate showcased its application in refining the understanding of biomineralization mechanisms (Li et al., 2018).
Single Cell RNA Sequencing
Attar et al. (2017) demonstrated the use of dithio-bis(succinimidyl propionate), a derivative of di(N-succinimidyl) adipate, for stabilizing cell samples in single-cell transcriptomic applications. This approach facilitated the preservation of RNA integrity and enabled tracking of experimental cell populations (Attar et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZXZDMVRZJZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459630 | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(N-succinimidyl) adipate | |
CAS RN |
59156-70-6 | |
| Record name | Adipic acid bis(N-hydroxysuccinimide) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADIPIC ACID BIS(N-HYDROXYSUCCINIMIDE) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98WEU25G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



